molecular formula C23H52N6O25S3 B8062017 Framycetin sulphate

Framycetin sulphate

Cat. No. B8062017
M. Wt: 908.9 g/mol
InChI Key: KWBUARAINLGYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neomycin Sulfate is the sulfate salt form of neomycin, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. Neomycin is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and neomycin A is the minor component. Neomycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, neomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.

Scientific Research Applications

  • Pre-operative Bowel Sterilization : Framycetin sulphate has been used effectively as a pre-operative bowel-sterilizing agent. Its ability to suppress fecal organisms makes it a valuable drug for this purpose, with an emphasis on its tolerability and non-toxicity at effective doses (Horsburgh, 1961).

  • Wound Healing : Several studies have compared this compound with other treatments in acute wounds. For instance, one study found that a polyherbal formulation was superior to this compound cream in healing acute wounds (Nipanikar et al., 2017). Additionally, this compound has been used in various formulations for topical wound treatment, showing significant wound healing activity (Nimbekar et al., 2012), (Singh, 2014).

  • Antibiotic Resistance : Research has shown that the use of this compound can induce antibiotic resistance in certain bacteria, such as enteric E. coli in pigs. It's noted that these bacteria do not regain full susceptibility until several weeks after the antibiotic is withdrawn (O'brien & Campbell, 1975).

  • Treatment of Corneal Ulcers : Framycetin has been used successfully in the management of corneal ulcers. It showed a higher in vitro sensitivity compared to other antibiotics and resulted in earlier and greater improvement in patients' conditions (Reddy, 1988).

  • Rhinosinusitis Treatment : this compound, especially in the form of a nasal spray, has been effective in the treatment of acute rhinosinusitis. It's a part of the multicomponent structure of therapy for this condition (Eremin et al., 2021).

  • Topical Application for Ear Conditions : this compound is used in topical ear drops for treating conditions such as grommets blocked with thick middle ear effusion fluid (Uppal et al., 2005).

  • Burn Treatment : Framycetin has been compared with silver sulphadiazine as a topical agent for burns, showing similar effectiveness in reducing bacterial load and being well-tolerated without causing nephrotoxicity or ototoxicity (Ahuja et al., 2009).

  • Broad-Spectrum Antibiotic Properties : Framycetin is active against a wide range of bacteria, including Staphylococcus spp., E. coli, Klebsiella spp., and others. It shows high activity against some strains of Pseudomonas aeruginosa, a problematic pathogen (this compound, 1967).

properties

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUARAINLGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H52N6O25S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4146-30-9
Record name Framycetin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.